molecular formula C19H17N3O2S B4448331 3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide

3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B4448331
M. Wt: 351.4 g/mol
InChI Key: JJFWPTUXLFIYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features both benzamide and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. The benzamide group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Compounds like N-methylbenzamide and N,N-dimethylbenzamide share structural similarities but differ in their functional groups and biological activities.

    Thiazoles: Compounds such as thiazole and 2-aminothiazole have similar ring structures but vary in their substituents and applications.

Uniqueness

3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to its combination of benzamide and thiazole functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12-8-9-15(18(24)22-19-20-13(2)11-25-19)10-16(12)21-17(23)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWPTUXLFIYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Reactant of Route 6
3-benzamido-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.